molecular formula C7H5IO2 B1341843 4-Hydroxy-2-iodobenzaldehyde CAS No. 90151-01-2

4-Hydroxy-2-iodobenzaldehyde

Cat. No. B1341843
CAS RN: 90151-01-2
M. Wt: 248.02 g/mol
InChI Key: FSNWAMYECSEIEX-UHFFFAOYSA-N
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Description

4-Hydroxy-2-iodobenzaldehyde is a compound that can be inferred to have a hydroxyl group and an iodine substituent on a benzaldehyde structure. While the provided papers do not directly discuss 4-Hydroxy-2-iodobenzaldehyde, they do provide insights into the synthesis, properties, and reactivity of structurally related compounds. These insights can be extrapolated to understand the characteristics of 4-Hydroxy-2-iodobenzaldehyde.

Synthesis Analysis

The synthesis of related hydroxylated benzaldehydes involves various strategies. For instance, a short synthesis of tert-butyl-hydroxylated 3,5-di-tert-butyl-4-hydroxybenzaldehyde uses an HBr-DMSO system as an effective oxidant, indicating that similar oxidative strategies could potentially be applied to synthesize 4-Hydroxy-2-iodobenzaldehyde . Additionally, oligo-4-hydroxybenzaldehyde is synthesized through oxidative polycondensation, suggesting that oxidative processes are a common theme in the synthesis of hydroxylated benzaldehydes .

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Hydroxy-2-iodobenzaldehyde often features significant interactions that influence their crystal packing. For example, 2-iodobenzaldehyde 4-nitrophenylhydrazone forms a chain of edge-fused rings due to an N-H...O hydrogen bond and an iodo-nitro interaction . This implies that 4-Hydroxy-2-iodobenzaldehyde may also exhibit specific intermolecular interactions, such as hydrogen bonding, that could affect its crystal structure.

Chemical Reactions Analysis

The reactivity of hydroxylated benzaldehydes can be complex. For instance, 2,4-dihydroxybenzaldehyde can undergo acylation when protected at the more reactive position, leading to the formation of 2-benzoyloxy-4-hydroxybenzaldehyde . This suggests that 4-Hydroxy-2-iodobenzaldehyde may also participate in similar selective reactions, potentially influenced by the presence of the iodine substituent.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydroxylated benzaldehydes are diverse. Oligo-4-hydroxybenzaldehyde demonstrates thermal stability, resisting thermo-oxidative decomposition up to high temperatures . This indicates that 4-Hydroxy-2-iodobenzaldehyde may also possess thermal stability. Additionally, the presence of iodine in compounds like 2-iodobenzaldehyde 4-nitrophenylhydrazone contributes to the formation of specific molecular interactions, which could be relevant for the physical properties of 4-Hydroxy-2-iodobenzaldehyde .

Scientific Research Applications

Molecular Aggregation and Crystal Structures

Research on 2-hydroxy-3-iodo-5-nitrobenzaldehyde shows that molecules of this compound are linked into sheets by a combination of hydrogen bonds and iodo-nitro interactions, which are further linked by aromatic pi-pi stacking interactions. Such studies demonstrate the compound's relevance in understanding molecular aggregation and designing materials with specific crystal structures (Garden et al., 2004).

Synthesis and Chemical Reactivity

Investigations into the synthesis and reactivity of compounds similar to 4-Hydroxy-2-iodobenzaldehyde, such as the synthesis of piperidinium 4,5-trans-3-cyano-6-hydroxy-4-(2-iodophenyl)-6-methyl-5-(2-methylphenyl)carbamoyl-1,4,5,6-tetrahydropyridine-2-thiolate, highlight the utility of these compounds in organic synthesis and the development of new chemical reactions (Krivokolysko et al., 2001).

Catalytic and Environmental Applications

The catalytic oxyfunctionalization of benzylic C-H bonds directed by hydroxyl groups, utilizing compounds like 4-hydroxybenzaldehydes, represents an environmentally benign and efficient method for the functionalization of primary and secondary benzyl groups. Such research underscores the potential of 4-Hydroxy-2-iodobenzaldehyde in catalysis and sustainable chemistry (Jiang et al., 2014).

Pharmaceutical and Biological Chemistry

The antimicrobial and antiaflatoxigenic activities of Schiff bases derived from aldehydes similar to 4-Hydroxy-2-iodobenzaldehyde indicate their potential in developing new pharmaceuticals and biological agents. This research suggests the compound's applicability in addressing microbial resistance and food safety concerns (Harohally et al., 2017).

Solubility and Thermodynamics

Studies on the solubility and solution thermodynamics of closely related compounds, such as 4-hydroxybenzaldehyde, in various solvents contribute to our understanding of their physical properties and potential applications in pharmaceutical formulation and process optimization (Wang et al., 2017).

Safety And Hazards

4-Hydroxy-2-iodobenzaldehyde is labeled with the GHS07 pictogram . The signal word for this compound is “Warning” and the hazard statements include H315, H319, and H335 . The precautionary statements include P261, P305+P351+P338 .

properties

IUPAC Name

4-hydroxy-2-iodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IO2/c8-7-3-6(10)2-1-5(7)4-9/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSNWAMYECSEIEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)I)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30591719
Record name 4-Hydroxy-2-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-2-iodobenzaldehyde

CAS RN

90151-01-2
Record name 4-Hydroxy-2-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
H Wynberg - Chemical Reviews, 1960 - ACS Publications
The Reimer-Tiemann reaction for the preparation of phenolic aldehydes by the action of chloroform on phenols in alkaline medium has been known and gen-erally used for over eighty …
Number of citations: 264 0-pubs-acs-org.brum.beds.ac.uk
S KOBAYASHI, M AZEKAWA… - Chemical and …, 1969 - jstage.jst.go.jp
In contrast to results in the literature reported by Hodgson and Jenkinson the Reimer~ Tiemann reaction of m-bromophenol yielded four products. Three of these were shown …
Number of citations: 11 www.jstage.jst.go.jp
J Skácel, S Djukic, O Baszczyňski… - Journal of Medicinal …, 2023 - ACS Publications
Purine nucleoside phosphorylase (PNP) is a well-known molecular target with potential therapeutic applications in the treatment of T-cell malignancies and/or bacterial/parasitic …
Number of citations: 5 0-pubs-acs-org.brum.beds.ac.uk

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